ethyl 2-prop-2-enoyloxypropanoate

Description

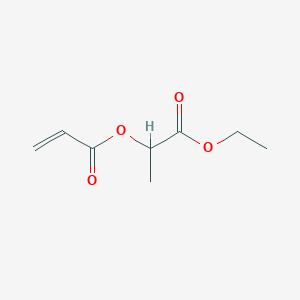

Ethyl 2-prop-2-enoyloxypropanoate is an ester derivative of propanoic acid featuring a prop-2-enoyloxy (acryloyloxy) group at the 2-position of the propanoate backbone. Its structure comprises an ethyl ester linked to a propanoate moiety, which is further substituted with an acryloyloxy group. This compound is hypothesized to exhibit reactivity typical of acrylate esters, such as participation in polymerization reactions or serving as a precursor in organic synthesis.

Properties

IUPAC Name |

ethyl 2-prop-2-enoyloxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-4-7(9)12-6(3)8(10)11-5-2/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPQYLLXPVESTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 2-prop-2-enoyloxypropanoate can be synthesized through the esterification reaction of acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid or an ion exchange resin . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Ethyl 2-prop-2-enoyloxypropanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to acrylic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Addition Reactions: The double bond in the prop-2-enoyloxy group can undergo electrophilic addition reactions, such as bromination, to form dibromo derivatives.

Scientific Research Applications

Ethyl 2-prop-2-enoyloxypropanoate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in coatings, adhesives, and sealants.

Biological Studies: The compound can be used as a model ester in studies of enzyme-catalyzed hydrolysis and esterification reactions.

Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with ester functionalities.

Mechanism of Action

The mechanism of action of ethyl 2-prop-2-enoyloxypropanoate involves its interaction with specific molecular targets and pathways. For example, in polymerization reactions, the ester group can undergo radical-initiated polymerization to form long-chain polymers. In biological systems, esterases can catalyze the hydrolysis of the ester bond, releasing the corresponding alcohol and acid .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Acryloyloxy vs. Cyano Groups: The acryloyloxy group in this compound may confer higher reactivity in radical polymerization compared to the cyano-substituted analog, which is primarily used as a precursor for bioactive amides .

- Phosphoryl vs. Acetyloxy Substituents: Phosphoryl groups (e.g., in ethyl 2-(diethoxyphosphoryl)prop-2-enoate) enhance utility in organophosphorus chemistry, whereas acetyloxy derivatives (e.g., ethyl 2-(acetyloxy)-2-methylpropanoate) are more stable and suited for esterification reactions .

Physicochemical Properties

- Molecular Weight: this compound (C8H12O4) has a theoretical molecular weight of 172.18 g/mol, lower than phosphorylated analogs (e.g., 244.20 g/mol for ethyl 2-(diethoxyphosphoryl)prop-2-enoate) due to the lighter acryloyloxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.